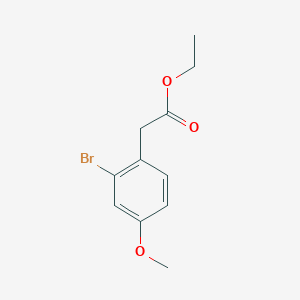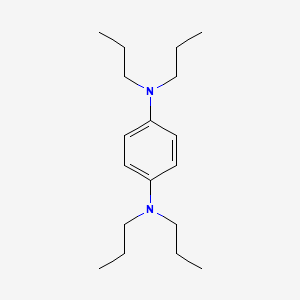
N,N,N',N'-Tetrapropyl-p-phenylenediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,N’,N’-Tetrapropyl-p-phenylenediamine is an organic compound with the molecular formula C18H32N2. It is a derivative of p-phenylenediamine, where the hydrogen atoms on the nitrogen atoms are replaced by propyl groups. This compound is known for its applications in various chemical reactions and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-Tetrapropyl-p-phenylenediamine typically involves the alkylation of p-phenylenediamine with propyl halides. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution of hydrogen atoms with propyl groups. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or acetone, for several hours to ensure complete alkylation.
Industrial Production Methods
In an industrial setting, the production of N,N,N’,N’-Tetrapropyl-p-phenylenediamine may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and advanced separation techniques, such as distillation or crystallization, can further enhance the purity of the final product.
化学反応の分析
Types of Reactions
N,N,N’,N’-Tetrapropyl-p-phenylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonediimine derivatives.
Reduction: It can be reduced back to its parent amine form under specific conditions.
Substitution: The propyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Alkyl halides or aryl halides in the presence of a base are common reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinonediimine derivatives, reduced amine forms, and substituted derivatives with different alkyl or aryl groups.
科学的研究の応用
N,N,N’,N’-Tetrapropyl-p-phenylenediamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: The compound is studied for its potential role in biological redox reactions and as a probe for studying enzyme activities.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the manufacturing of polymers, resins, and other industrial chemicals.
作用機序
The mechanism by which N,N,N’,N’-Tetrapropyl-p-phenylenediamine exerts its effects involves its ability to undergo redox reactions. The compound can donate or accept electrons, making it a useful redox mediator in various chemical and biological processes. Its molecular targets include enzymes and other proteins involved in redox reactions, where it can modulate their activity by altering their oxidation state.
類似化合物との比較
Similar Compounds
N,N,N’,N’-Tetramethyl-p-phenylenediamine: A similar compound with methyl groups instead of propyl groups.
N,N,N’,N’-Tetraethyl-p-phenylenediamine: A derivative with ethyl groups.
N,N,N’,N’-Tetra-n-butyl-p-phenylenediamine: A compound with butyl groups.
Uniqueness
N,N,N’,N’-Tetrapropyl-p-phenylenediamine is unique due to its specific alkyl group substitution, which imparts distinct chemical and physical properties. The propyl groups provide a balance between steric hindrance and electronic effects, making it suitable for specific applications where other derivatives may not be as effective.
特性
分子式 |
C18H32N2 |
|---|---|
分子量 |
276.5 g/mol |
IUPAC名 |
1-N,1-N,4-N,4-N-tetrapropylbenzene-1,4-diamine |
InChI |
InChI=1S/C18H32N2/c1-5-13-19(14-6-2)17-9-11-18(12-10-17)20(15-7-3)16-8-4/h9-12H,5-8,13-16H2,1-4H3 |
InChIキー |
SGRRLTAWZGNUQT-UHFFFAOYSA-N |
正規SMILES |
CCCN(CCC)C1=CC=C(C=C1)N(CCC)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


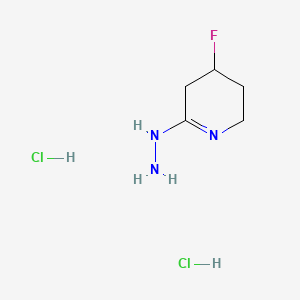
![Methyl 4-hydroxy-2-methylpyrazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B12331052.png)
![Mesylate[(di(1-adamantyl)-n-butylphosphine)-2-(2'-amino-1,1'-biphenyl)]palladium(II)](/img/structure/B12331060.png)
![Methyl 2-(2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetate](/img/structure/B12331061.png)
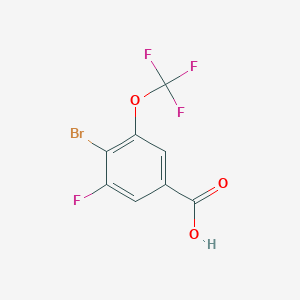
![7-Chloro-3,3a-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B12331078.png)
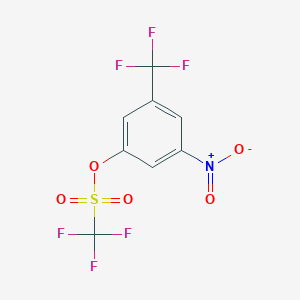
![(2R,3S,5R)-5-(2-Amino-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B12331084.png)
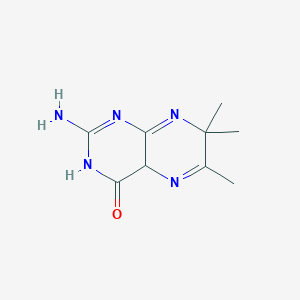
![[3-hydroxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B12331103.png)
![2-Cyano-3-[4-(trifluoromethyl)phenyl]propionic Acid](/img/structure/B12331111.png)
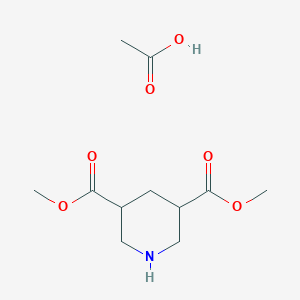
![1,3-Dioxolo[4,5-h]quinolin-8(9H)-one](/img/structure/B12331125.png)
